

GDC-0575 In Vivo Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GDC-0575

Cat. No.: B607621

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of **GDC-0575** (also known as ARRY-575), a potent and highly selective oral inhibitor of Checkpoint Kinase 1 (CHK1). The information presented herein is synthesized from publicly available preclinical and clinical data to support researchers and professionals in the field of drug development.

Executive Summary

GDC-0575 is a small molecule inhibitor of CHK1, a critical kinase in the DNA damage response (DDR) pathway. By inhibiting CHK1, **GDC-0575** abrogates cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when used in combination with DNA-damaging chemotherapeutic agents. Preclinical studies have demonstrated its anti-tumor efficacy in various models. This document summarizes the available in vivo pharmacokinetic data, experimental methodologies, and relevant biological pathways.

In Vivo Pharmacokinetics

Pharmacokinetic studies have been conducted in mice, providing key insights into the absorption, distribution, and clearance of **GDC-0575**. The data indicates good oral bioavailability and exposure in this species.

Quantitative Pharmacokinetic Parameters in Mice

The following table summarizes the key pharmacokinetic parameters of **GDC-0575** in mice following a single intravenous or oral administration.

Parameter	Intravenous (IV)	Oral (PO)
Dose	1 mg/kg	10 mg/kg
C _{max} (ng/mL)	487	1020
T _{max} (h)	0.08	2
AUC (ng·h/mL)	448	5130
t _{1/2} (h)	2.5	3.1
F (%)	N/A	115

C_{max}: Maximum plasma concentration; T_{max}: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve; t_{1/2}: Half-life; F (%): Oral Bioavailability.

Human Pharmacokinetic Data (for reference)

A Phase I clinical study of **GDC-0575** provided preliminary pharmacokinetic data in human patients with refractory solid tumors.[\[1\]](#)

Parameter	Value
T _{max} (h)	~2
t _{1/2} (h)	~23

The half-life of **GDC-0575** is notably longer in humans compared to mice.[\[1\]](#) No significant pharmacokinetic drug-drug interactions were observed when **GDC-0575** was co-administered with gemcitabine.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies are not fully available in the public domain. However, methodologies from various in vivo efficacy studies provide context for the administration and handling of **GDC-0575** in preclinical models.

Animal Models and Drug Administration for Efficacy Studies

- Species: Male C57 mice (7–8 weeks old)[2] or female nude BALB/c mice have been used in efficacy studies.[3]
- Disease Models:
 - Colitis-Associated Cancer (CAC) Model: Induced by a single intraperitoneal injection of azoxymethane (AOM) followed by three cycles of 2% dextran sulfate sodium (DSS) in drinking water.[2]
 - Melanoma Xenograft Model: Established by subcutaneous injection of $2-3 \times 10^6$ melanoma cells in Matrigel into the hind flank of nude mice.[3]
- Drug Formulation: **GDC-0575** has been formulated for oral gavage as a suspension in vehicles such as 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80.[3]
- Dosing Regimen:
 - In the CAC model, **GDC-0575** was administered orally at 7.5 mg/kg on specific days post-AOM injection.[2]
 - In melanoma xenograft models, doses of 25 mg/kg and 50 mg/kg were administered by oral gavage for three consecutive days followed by four rest days, for 3 cycles.[3]

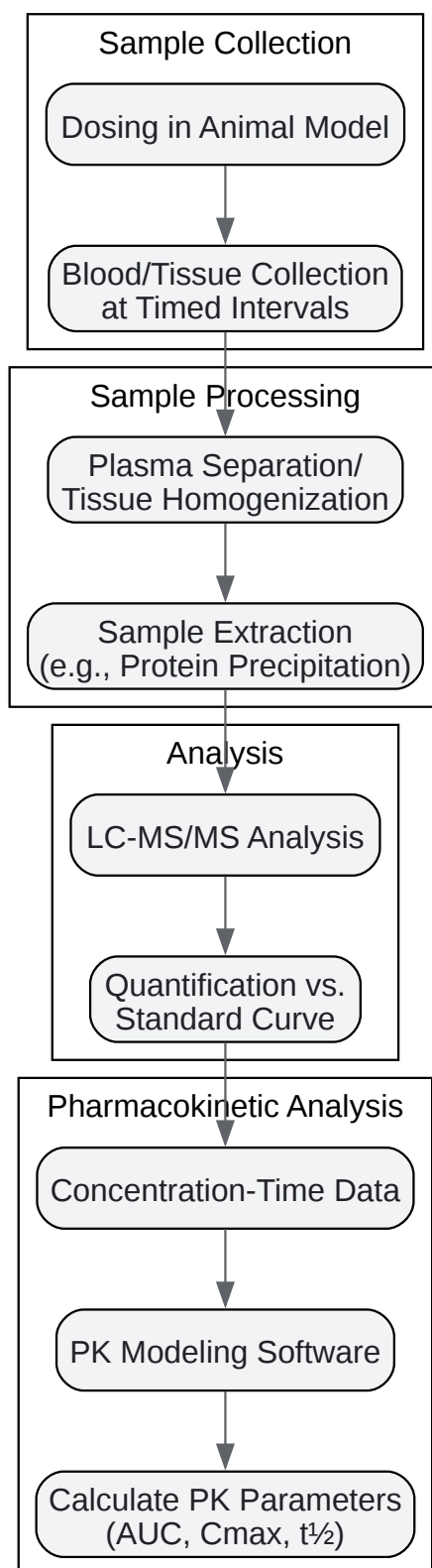
Bioanalytical Methods

Specific, validated bioanalytical methods are crucial for the accurate quantification of drug concentrations in biological matrices. While the detailed parameters for the **GDC-0575** assay are not published, such methods for small molecules in preclinical and clinical studies typically involve:

- Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard for its high sensitivity and specificity.

- Sample Preparation: Extraction of the drug from plasma or tissue homogenates is typically achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
- Validation: The method would be validated according to regulatory guidelines for parameters including linearity, accuracy, precision, selectivity, and stability.

The workflow for a typical preclinical bioanalytical study is illustrated below.



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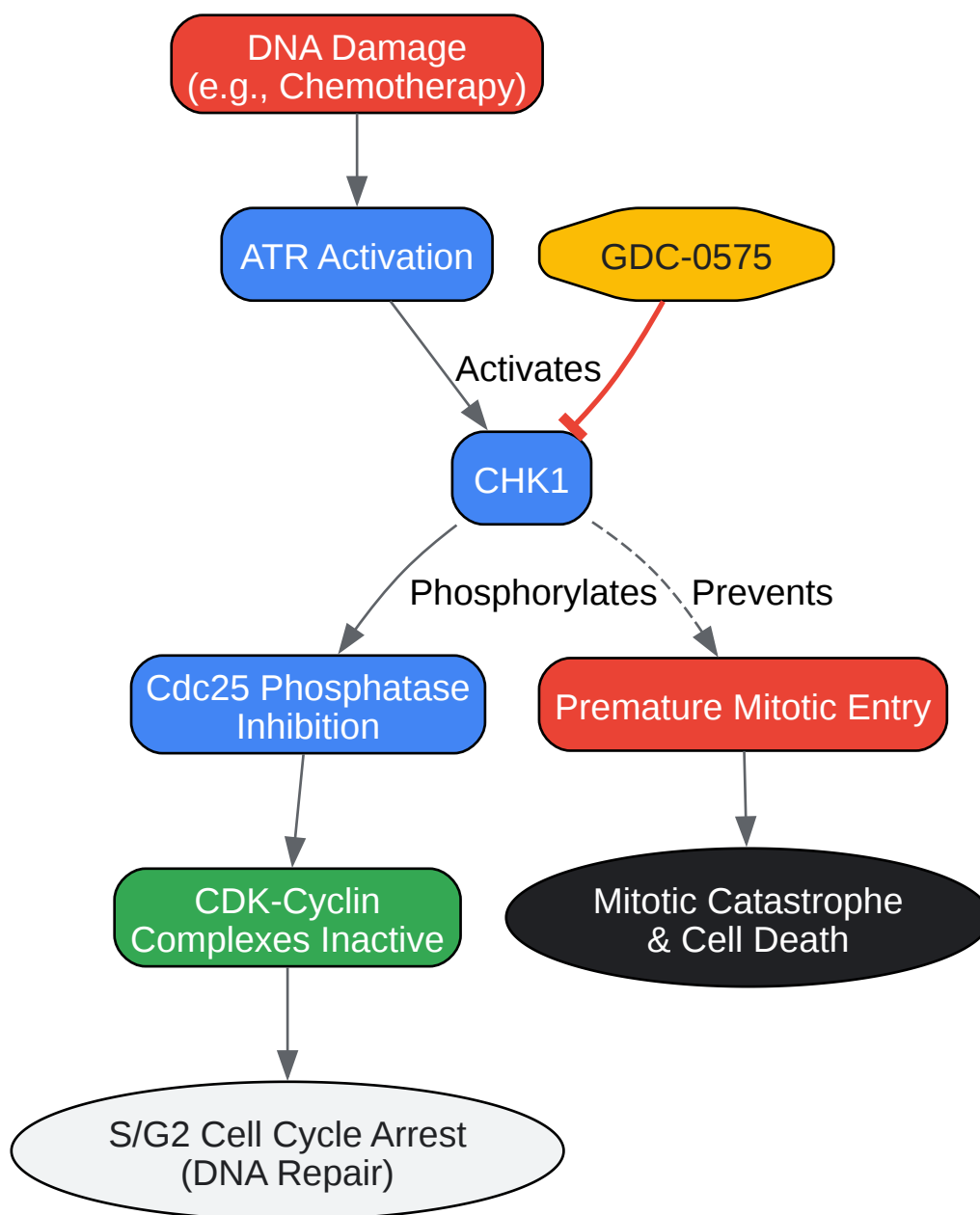
Preclinical Pharmacokinetic Study Workflow

Signaling Pathways and Mechanism of Action

GDC-0575's primary mechanism of action is the inhibition of CHK1, a serine/threonine kinase that is a key transducer in the ATR-mediated DNA damage response pathway.

CHK1 Inhibition in DNA Damage Response

When DNA is damaged by agents like chemotherapy, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation or inhibition. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, typically at the S and G2/M phases, allowing time for DNA repair. By inhibiting CHK1, **GDC-0575** prevents this arrest, forcing cells with damaged DNA to enter mitosis prematurely, which results in mitotic catastrophe and cell death.



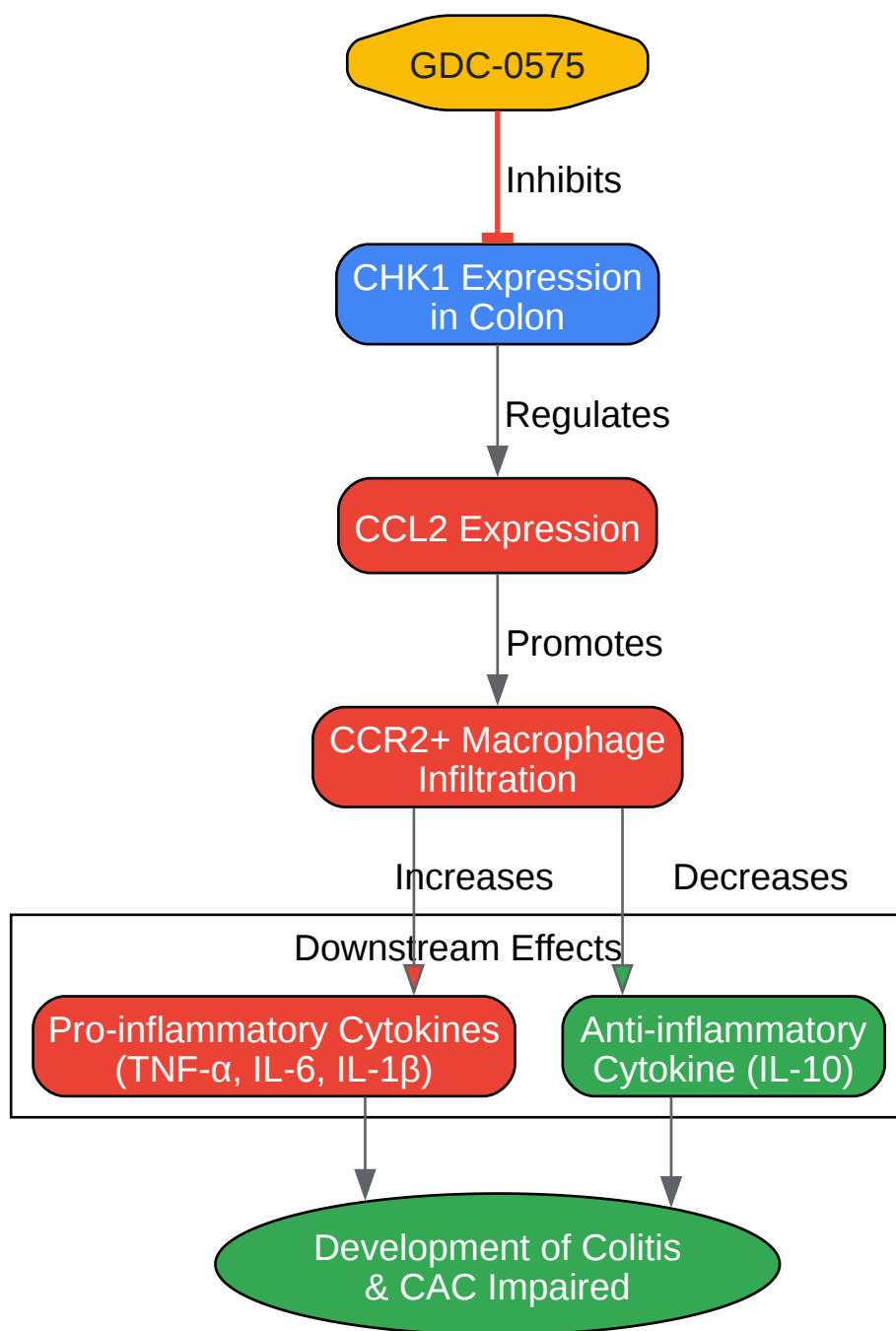
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GDC-0575 Mechanism of Action

Immunomodulatory Effects in Colitis-Associated Cancer

In addition to its direct effects on the cell cycle, **GDC-0575** has been shown to modulate the tumor microenvironment in models of colitis and colitis-associated cancer.[2][4] Studies indicate that CHK1 inhibition by **GDC-0575** leads to a significant reduction in the expression of the chemokine CCL2.[2] This, in turn, inhibits the infiltration of CCR2+ macrophages into the colon.

[2][4] This reduction in macrophage infiltration is associated with a decrease in pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β) and an increase in the anti-inflammatory cytokine IL-10, thereby impairing the development of colitis and CAC.[2][4]



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Immunomodulatory Effects of **GDC-0575**

Conclusion

GDC-0575 is an orally bioavailable CHK1 inhibitor with demonstrated preclinical anti-tumor activity. The pharmacokinetic profile in mice is characterized by rapid oral absorption and high bioavailability. While detailed public data on its absorption, distribution, metabolism, and excretion (ADME) properties are limited, the available information provides a solid foundation for its continued investigation. The dual mechanism of abrogating the DNA damage response and modulating the tumor immune microenvironment makes **GDC-0575** a compound of significant interest for cancer therapy. Further research is warranted to fully elucidate its preclinical ADME profile and to continue its clinical development.

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